molecular formula C10H13Cl2N B7898407 (r)-2-(2-Chlorophenyl)pyrrolidine hydrochloride

(r)-2-(2-Chlorophenyl)pyrrolidine hydrochloride

Cat. No.: B7898407
M. Wt: 218.12 g/mol
InChI Key: YDPJACFZHCPALP-HNCPQSOCSA-N
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Description

®-2-(2-Chlorophenyl)pyrrolidine hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. The compound consists of a pyrrolidine ring substituted with a 2-chlorophenyl group, and it is commonly used as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-Chlorophenyl)pyrrolidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the 2-chlorophenyl group and the pyrrolidine ring.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.

    Substitution Reaction: The 2-chlorophenyl group is introduced to the pyrrolidine ring through a substitution reaction, often using a halogenation reagent such as thionyl chloride.

    Chiral Resolution: The racemic mixture of the compound is resolved into its enantiomers using chiral chromatography or other resolution techniques.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of ®-2-(2-Chlorophenyl)pyrrolidine hydrochloride is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The process is carefully monitored to maintain the desired enantiomeric excess and to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

®-2-(2-Chlorophenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives with different functional groups.

Scientific Research Applications

®-2-(2-Chlorophenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-2-(2-Chlorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (s)-2-(2-Chlorophenyl)pyrrolidine hydrochloride: The enantiomer of the compound with different biological activity.

    2-(2-Chlorophenyl)pyrrolidine: The non-chiral version of the compound.

    2-(2-Bromophenyl)pyrrolidine hydrochloride: A similar compound with a bromine atom instead of chlorine.

Uniqueness

®-2-(2-Chlorophenyl)pyrrolidine hydrochloride is unique due to its chiral nature, which imparts specific biological activity and selectivity. Its ability to interact with chiral receptors and enzymes makes it valuable in medicinal chemistry and drug development.

Properties

IUPAC Name

(2R)-2-(2-chlorophenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN.ClH/c11-9-5-2-1-4-8(9)10-6-3-7-12-10;/h1-2,4-5,10,12H,3,6-7H2;1H/t10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPJACFZHCPALP-HNCPQSOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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